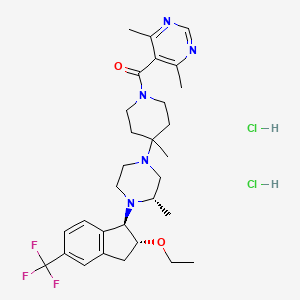















|
REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:10]=2)[CH:5]1[N:17]1[CH2:22][CH2:21][N:20]([C:23]2([CH3:36])[CH2:28][CH2:27][N:26](C(OC(C)(C)C)=O)[CH2:25][CH2:24]2)[CH2:19][C@@H:18]1[CH3:37])[CH3:2].[ClH:38].[CH3:39][C:40]1[C:45]([C:46]([OH:48])=O)=[C:44]([CH3:49])[N:43]=[CH:42][N:41]=1.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.C(N(CC)CC)C>O1CCOCC1.C(Cl)Cl>[ClH:38].[ClH:38].[CH2:1]([O:3][C@@H:4]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:13]([F:14])([F:15])[F:16])[CH:10]=2)[C@H:5]1[N:17]1[CH2:22][CH2:21][N:20]([C:23]2([CH3:36])[CH2:28][CH2:27][N:26]([C:46]([C:45]3[C:40]([CH3:39])=[N:41][CH:42]=[N:43][C:44]=3[CH3:49])=[O:48])[CH2:25][CH2:24]2)[CH2:19][C@@H:18]1[CH3:37])[CH3:2] |f:4.5,9.10.11|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
t-Butyl 4-{(3S)-4-[2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidine-1-carboxylate
|
|
Quantity
|
48.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1C(C2=CC=C(C=C2C1)C(F)(F)F)N1[C@H](CN(CC1)C1(CCN(CC1)C(=O)OC(C)(C)C)C)C
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
amine hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=NC(=C1C(=O)O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature overnight before it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was further dried under high vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
WASH
|
|
Details
|
washed with aqueous sodium hydroxide (1 M) and brine
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in methylene chloride (50 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 900mL of isopropyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
To the above solution, 185 mL of 1.0 N HCl in isopropyl acetate was slowly added
|
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The formed white solid was collected
|
|
Type
|
WASH
|
|
Details
|
washed with 40 mL of isopropyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The cake was air-dried
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.C(C)O[C@H]1[C@@H](C2=CC=C(C=C2C1)C(F)(F)F)N1[C@H](CN(CC1)C1(CCN(CC1)C(=O)C=1C(=NC=NC1C)C)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47 g | |
| YIELD: PERCENTYIELD | 80.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |